molecular formula C17H15Cl2NO3S B11169126 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide

Cat. No.: B11169126
M. Wt: 384.3 g/mol
InChI Key: PAPIWVAKHLCPAS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves multiple steps. One common route includes the reaction of a benzodioxole derivative with a dichlorophenylmethylsulfanyl acetamide precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorophenyl group but lacks the benzodioxole ring.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains a benzene ring with hydroxyl and sulfonic acid groups, differing in functional groups and overall structure.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of a benzodioxole ring and a dichlorophenyl group, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H15Cl2NO3S

Molecular Weight

384.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H15Cl2NO3S/c18-13-3-1-12(5-14(13)19)8-24-9-17(21)20-7-11-2-4-15-16(6-11)23-10-22-15/h1-6H,7-10H2,(H,20,21)

InChI Key

PAPIWVAKHLCPAS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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